molecular formula C9H4Cl4N2O B1449040 2,2,2-Trichloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone CAS No. 1823257-78-8

2,2,2-Trichloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone

Cat. No. B1449040
CAS RN: 1823257-78-8
M. Wt: 297.9 g/mol
InChI Key: CBKQLDHZOIXETK-UHFFFAOYSA-N
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Description

“2,2,2-Trichloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone” is a chemical compound with the CAS number 1823257-78-8 . It has a molecular weight of 297.95 .


Molecular Structure Analysis

The molecular formula of this compound is C9H4Cl4N2O . The InChI code for this compound is 1S/C9H4Cl4N2O/c10-5-1-2-7-14-3-6 (15 (7)4-5)8 (16)9 (11,12)13/h1-4H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is ambient . Unfortunately, the boiling point is not specified .

Scientific Research Applications

Antimicrobial Agent Research

The compound has shown potential in the development of new antimicrobial agents. Its structure is similar to that of other imidazo[1,2-a]pyridine analogues, which have been studied for their antibacterial properties, particularly against tuberculosis (TB). For instance, a derivative named Q203 has demonstrated significant reduction in bacterial load in an acute TB mouse model .

Biological Probes

The compound’s core structure can be modified to create fluorescent probes for biological research. These probes can help in monitoring cellular processes such as autophagy, pH fluctuations, and other dynamic biological events in real-time within living cells .

Safety and Hazards

This compound has several hazard statements: H302+H312+H332;H315;H319;H335 . This means it can be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment .

properties

IUPAC Name

2,2,2-trichloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl4N2O/c10-5-1-2-7-14-3-6(15(7)4-5)8(16)9(11,12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKQLDHZOIXETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Cl)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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